Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
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Overview
Description
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine is a chemical compound known for its unique structure and properties. It is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), but insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-DL-leucine: Similar in structure but with a different amino acid component.
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-DL-alanine: Another similar compound with a different amino acid component.
Uniqueness
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine is unique due to its specific combination of functional groups and its potential applications across various fields. Its solubility in organic solvents and insolubility in water also make it distinct from some of its analogs.
Properties
Molecular Formula |
C17H18ClNO5S2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
VVLBKESFOSFQRN-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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